4-Bromobenzylsulfonyl chloride
Overview
Description
4-Bromobenzylsulfonyl chloride is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enhancing Detection of Estrogens
4-Bromobenzylsulfonyl chloride and related compounds have been used in liquid chromatography–mass spectrometry to enhance the detection of estrogens in biological fluids. Specifically, 4-nitrobenzenesulfonyl chloride has been found effective for derivatization, increasing detection responses significantly (Higashi et al., 2006).
Polymeric Carrier Activation
This compound has analogs that are used in activating hydroxyl groups of polymeric carriers for biological applications. For example, 4-fluorobenzenesulfonyl chloride, a related reagent, has been utilized to activate various solid supports like functionalized polystyrene microspheres and Sepharose beads for the attachment of biologicals (Chang et al., 1992).
Polymer Synthesis
This compound has been used in the synthesis of polymers. For instance, it has been involved in polycondensations with other compounds to create polymers with sulfinate and sulfone linkages, which are important in the development of materials with unique properties (Sato & Yokoyama, 1984).
Catalysis in Organic Synthesis
This compound and its derivatives are useful in catalysis for organic synthesis. For example, 4-bromobenzenesulfonyl chloride and similar compounds have been used in Pd-catalyzed direct arylation of heteroaromatics, enabling the synthesis of complex organic molecules (Skhiri et al., 2015).
Enzyme Inhibition Studies
This compound-related compounds have been synthesized for enzyme inhibition studies, particularly targeting enzymes like acetylcholinesterase and α-glucosidase. Such studies are vital in developing new pharmaceuticals and understanding biological processes (Riaz, 2020).
Safety and Hazards
4-Bromobenzylsulfonyl chloride is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4-Bromobenzylsulfonyl chloride is primarily used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The primary targets of this compound are therefore the nucleotides and the phenylboronic acid derivatives.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the this compound molecule is transferred to the target molecule, thereby activating it for further reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . These nucleotides are key components of DNA and RNA, respectively, and are therefore involved in numerous biochemical pathways related to genetic information processing.
Result of Action
The primary result of the action of this compound is the production of activated nucleotides or phenylboronic acid derivatives . These activated compounds can then participate in further reactions, leading to the synthesis of more complex molecules.
Action Environment
The action of this compound is highly dependent on the specific conditions of the experimental protocol. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action, efficacy, and stability . For example, the compound is known to be moisture sensitive and should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
4-Bromobenzylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides. It acts as an activating agent, facilitating the formation of oligodeoxyribonucleotides and oligoribonucleotides . This compound interacts with enzymes such as polymerases and ligases, which are essential for nucleotide synthesis. The nature of these interactions involves the activation of the nucleotide precursors, making them more reactive and suitable for incorporation into growing nucleotide chains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known for its stability under controlled conditions, but it can degrade over time when exposed to moisture or other environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and functions.
Properties
IUPAC Name |
(4-bromophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWFWGJZPHCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344675 | |
Record name | 4-Bromobenzylsulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-69-4 | |
Record name | 4-Bromobenzylsulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromo-phenyl)-methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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